2-methoxy-4-methyl-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
2-methoxy-4-methyl-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the benzenesulfonamide core:
Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like methanol and methyl iodide.
Attachment of the pyrimidinyl group: This step involves the formation of a pyrimidine ring, which can be achieved through cyclization reactions using suitable precursors like urea and acetaldehyde. The pyrimidine ring is then attached to the benzenesulfonamide core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Use of catalysts: Catalysts such as Lewis acids can be employed to enhance reaction rates and selectivity.
Control of reaction conditions: Parameters like temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-methyl-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-methoxy-4-methyl-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential antimicrobial or anticancer agent due to its sulfonamide structure.
Biological Studies: It can be used to study enzyme inhibition and protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-methoxy-4-methyl-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The pyrimidinyl group can interact with nucleic acids, potentially affecting DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
2-methoxy-4-methyl-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its methoxy and pyrimidinyl groups provide additional sites for interaction with biological targets, potentially enhancing its efficacy and selectivity.
Properties
IUPAC Name |
2-methoxy-4-methyl-N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-11-4-5-14(13(8-11)22-3)23(20,21)17-6-7-18-10-16-9-12(2)15(18)19/h4-5,8-10,17H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXOJFGQBZHTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=NC=C(C2=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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